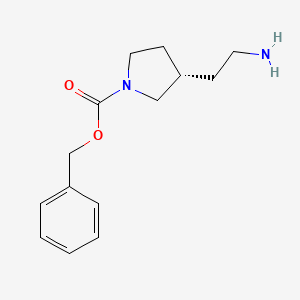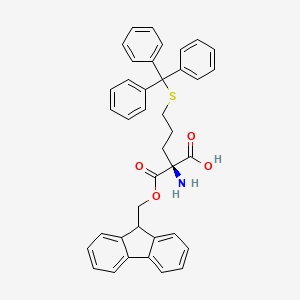![molecular formula C9H18N2 B13974875 6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
6-Ethyl-6-azaspiro[3.4]octan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-6-azaspiro[34]octan-2-amine is a spirocyclic amine compound characterized by a unique structural framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6-azaspiro[3.4]octan-2-amine can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-6-azaspiro[3.4]octan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic amines.
Aplicaciones Científicas De Investigación
6-Ethyl-6-azaspiro[3.4]octan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 6-Methyl-6-azaspiro[3.4]octan-2-amine
- 2-Oxa-6-azaspiro[3.3]heptane
Comparison: 6-Ethyl-6-azaspiro[3.4]octan-2-amine is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to 6-Methyl-6-azaspiro[3.4]octan-2-amine, the ethyl group may provide different steric and electronic effects. Similarly, the presence of an oxygen atom in 2-Oxa-6-azaspiro[3.3]heptane introduces additional functional group interactions.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
6-ethyl-6-azaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C9H18N2/c1-2-11-4-3-9(7-11)5-8(10)6-9/h8H,2-7,10H2,1H3 |
Clave InChI |
WGGBSLKUOJSWOD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(C1)CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


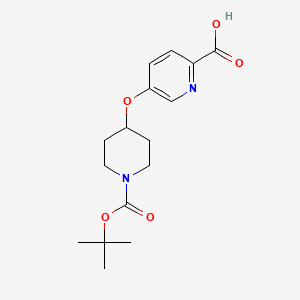

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

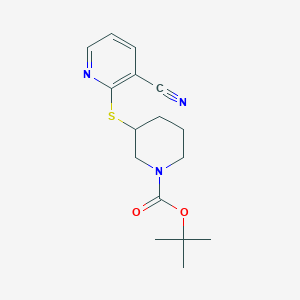
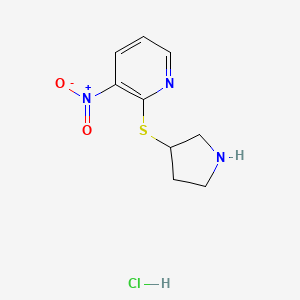
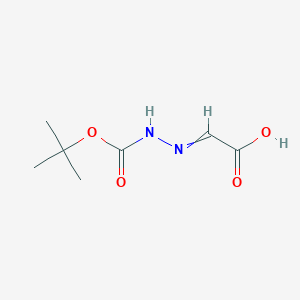

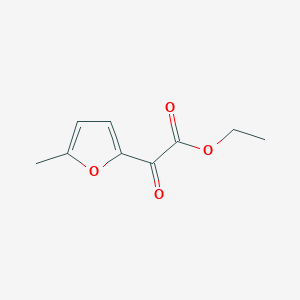
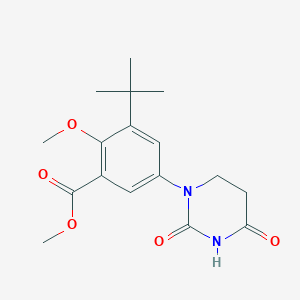
![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)

